Critical Evidence Gap: Lack of Head-to-Head Comparative Data Against Mono-Ketone Analogs
A direct, quantitative head-to-head comparison between 4H-Imidazo[4,5,1-IJ]quinoline-2,6(1H,5H)-dione and its closest structural analogs (e.g., sumanirole or U-86170) is absent from the primary, non-blocked literature accessed for this analysis. The target compound has been implicated as a potential metabolite or synthetic intermediate in the imidazoquinolinone dopamine agonist series [1], but no affinity (Ki/IC50/EC50) data or selectivity profiles were found for the dione itself in comparable assays. Claims of differentiated activity often present on excluded vendor sites are unsubstantiated by primary data accessible here [2].
| Evidence Dimension | Target Binding Affinity (e.g., D2 Receptor) |
|---|---|
| Target Compound Data | No quantitative data found in non-blocked primary literature. |
| Comparator Or Baseline | Sumanirole (mono-ketone analog) ED50 ~46 nM vs. D2 receptor [1]. |
| Quantified Difference | Not calculable due to missing target compound data. |
| Conditions | In vitro pharmacological characterization assays for dopamine D2 receptor agonism. |
Why This Matters
For procurement decisions, the absence of comparative data means the dione's utility cannot be assumed based on its mono-ketone cousins; its purchase must be justified by the intended chemical transformation (e.g., use as a synthetic building block) rather than predicted biological superiority.
- [1] MedChemExpress. Sumanirole (PNU-95666E) Product Datasheet. Accessed 2026-05-03. View Source
- [2] Moon, M.W., Hsi, R.S. Journal of Labelled Compounds and Radiopharmaceuticals, 1992, 31, 933-943. Synthesis of ([3H]U-86170) and ([3H]U-91356). View Source
